

An In-Depth Technical Guide to the Spectroscopic Data of 2-Thiazolecarboxaldehyde

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Compound of Interest

Compound Name: 2-Thiazolecarboxaldehyde

Cat. No.: B150998

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Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Thiazolecarboxaldehyde** (C_4H_3NOS), a pivotal heterocyclic aldehyde in synthetic and medicinal chemistry. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the spectral features. This document is designed to be a practical resource for the unambiguous identification, characterization, and quality assessment of **2-Thiazolecarboxaldehyde** in a laboratory setting.

Introduction: The Significance of 2-Thiazolecarboxaldehyde

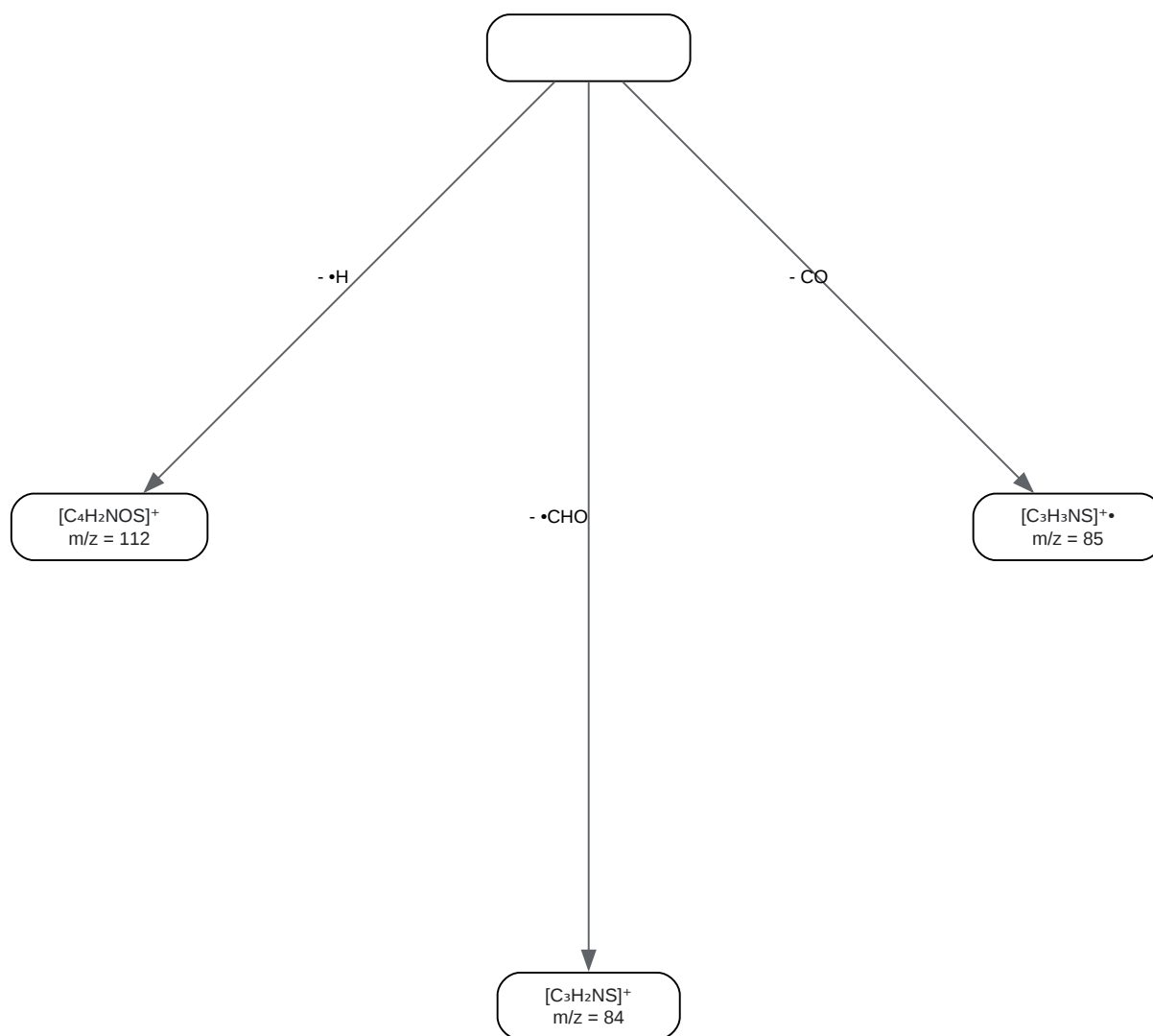
2-Thiazolecarboxaldehyde is a five-membered heterocyclic compound containing both sulfur and nitrogen, with an aldehyde substituent at the 2-position.^{[1][2]} This unique structural motif makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules.^{[1][2][3]} Its applications range from the

development of anti-inflammatory and antinociceptive agents to its use as an intermediate in the synthesis of complex natural product analogs.[3]

Given its importance, the precise and unequivocal structural confirmation of **2-Thiazolecarboxaldehyde** is paramount. Spectroscopic methods provide a powerful, non-destructive means to elucidate its molecular architecture. This guide will walk through the interpretation of its ^1H NMR, ^{13}C NMR, IR, and MS data, providing the foundational knowledge for confident structural verification.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.



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